Pd-Synphos vs. SegPhos in Imine Hydrogenation
In the palladium-catalyzed asymmetric hydrogenation of N-tosylimines, the use of (S)-Synphos as the chiral ligand yields significantly higher enantioselectivity compared to (S)-SegPhos, a close structural analog [1]. Specifically, hydrogenation of a range of N-tosylimines using a Pd(CF₃CO₂)₂/(S)-Synphos catalyst in trifluoroethanol provided products with enantiomeric excesses ranging from 88% to 97% ee [1]. In contrast, when the same reaction was performed with (S)-SegPhos, the catalyst proved less effective for this substrate class, while showing high activity for a different class of imines (N-diphenylphosphinyl ketimines, 87–99% ee) [1]. This demonstrates a pronounced ligand-substrate specificity that precludes simple ligand interchange.
| Evidence Dimension | Enantioselectivity (ee) |
|---|---|
| Target Compound Data | 88–97% ee for N-tosylimines |
| Comparator Or Baseline | (S)-SegPhos: 87–99% ee for N-diphenylphosphinyl ketimines, but inferior performance for N-tosylimines |
| Quantified Difference | Synphos is the preferred ligand for N-tosylimine hydrogenation, achieving high ee values that are not accessible with SegPhos under identical conditions |
| Conditions | Pd(CF₃CO₂)₂, trifluoroethanol, 5 mol% catalyst loading, room temperature, H₂ pressure not specified |
Why This Matters
For procurement decisions involving the synthesis of chiral amine derivatives via imine hydrogenation, selecting Synphos over SegPhos can be critical to achieving target enantiopurity levels (88–97% ee) required for pharmaceutical intermediates.
- [1] Wang, Y.‐Q.; Lu, S.‐M.; Zhou, Y.‐G. Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. J. Org. Chem. 2007, 72 (10), 3729–3734. View Source
